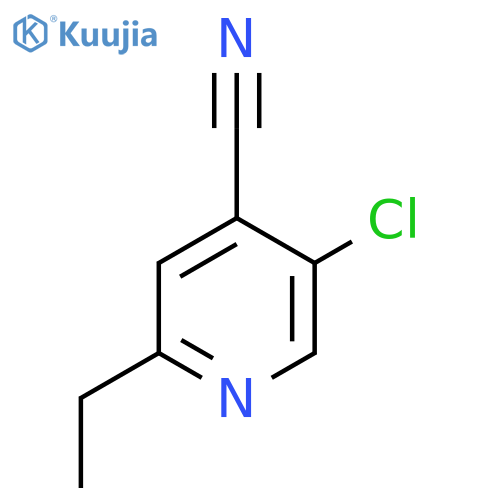Cas no 2138523-16-5 (5-chloro-2-ethylpyridine-4-carbonitrile)

2138523-16-5 structure
商品名:5-chloro-2-ethylpyridine-4-carbonitrile
5-chloro-2-ethylpyridine-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-chloro-2-ethylpyridine-4-carbonitrile
- EN300-1178616
- 2138523-16-5
-
- インチ: 1S/C8H7ClN2/c1-2-7-3-6(4-10)8(9)5-11-7/h3,5H,2H2,1H3
- InChIKey: GROGZTGXMGBOTJ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C=C1C#N)CC
計算された属性
- せいみつぶんしりょう: 166.0297759g/mol
- どういたいしつりょう: 166.0297759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 36.7Ų
5-chloro-2-ethylpyridine-4-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1178616-1000mg |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 1000mg |
$2330.0 | 2023-10-03 | ||
| Enamine | EN300-1178616-0.1g |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 0.1g |
$2050.0 | 2023-06-08 | ||
| Enamine | EN300-1178616-1.0g |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 1g |
$2330.0 | 2023-06-08 | ||
| Enamine | EN300-1178616-5.0g |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 5g |
$6757.0 | 2023-06-08 | ||
| Enamine | EN300-1178616-0.05g |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 0.05g |
$1957.0 | 2023-06-08 | ||
| Enamine | EN300-1178616-2.5g |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 2.5g |
$4566.0 | 2023-06-08 | ||
| Enamine | EN300-1178616-250mg |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 250mg |
$2143.0 | 2023-10-03 | ||
| Enamine | EN300-1178616-2500mg |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 2500mg |
$4566.0 | 2023-10-03 | ||
| Enamine | EN300-1178616-50mg |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 50mg |
$1957.0 | 2023-10-03 | ||
| Enamine | EN300-1178616-0.25g |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 0.25g |
$2143.0 | 2023-06-08 |
5-chloro-2-ethylpyridine-4-carbonitrile 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
2138523-16-5 (5-chloro-2-ethylpyridine-4-carbonitrile) 関連製品
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
